molecular formula C26H21N3O2S2 B459902 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxybenzyl)acetamide CAS No. 445381-13-5

2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxybenzyl)acetamide

Cat. No.: B459902
CAS No.: 445381-13-5
M. Wt: 471.6g/mol
InChI Key: FCMPDIBNLHZMBA-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxybenzyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyridine and thiophene intermediates, followed by their coupling through a thioether linkage

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxybenzyl group but differs in the overall structure and functional groups.

    Phenethylamine derivatives: Similar in having aromatic rings and amine groups but differ in the specific substituents and linkages.

Uniqueness

2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxybenzyl)acetamide is unique due to its combination of a pyridine ring, a thiophene ring, and a methoxybenzyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

445381-13-5

Molecular Formula

C26H21N3O2S2

Molecular Weight

471.6g/mol

IUPAC Name

2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C26H21N3O2S2/c1-31-20-11-9-18(10-12-20)16-28-25(30)17-33-26-22(15-27)21(24-8-5-13-32-24)14-23(29-26)19-6-3-2-4-7-19/h2-14H,16-17H2,1H3,(H,28,30)

InChI Key

FCMPDIBNLHZMBA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CS4)C#N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CS4)C#N

Origin of Product

United States

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